2-Ethylquinazoline is a heterocyclic compound that belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing pharmaceuticals targeting various diseases.
According to the classification under Regulation (EU) No 1272/2008, 2-Ethylquinazoline is categorized based on its potential hazards. It is noted for causing respiratory irritation and skin corrosion/irritation, suggesting that appropriate safety measures should be taken when handling this compound .
The synthesis of 2-Ethylquinazoline typically involves several methods, including:
The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid used to facilitate the cyclization process. The yield and purity of the synthesized compound can be optimized through recrystallization or chromatography techniques.
The molecular structure of 2-Ethylquinazoline consists of a quinazoline ring with an ethyl group at the second position. The chemical formula is , and its molecular weight is approximately 174.20 g/mol.
2-Ethylquinazoline participates in various chemical reactions, including:
The reactivity of 2-Ethylquinazoline can be influenced by substituents on the ring, which may enhance or diminish its electrophilic or nucleophilic properties. For instance, introducing electron-donating groups can increase nucleophilicity.
The mechanism of action of 2-Ethylquinazoline involves its interaction with biological targets such as enzymes and receptors. It has been shown to inhibit certain protein kinases, which play crucial roles in cellular signaling pathways.
Research indicates that derivatives of quinazoline compounds can modulate kinase activity by binding to allosteric sites or active sites, thereby influencing downstream signaling events related to cell proliferation and survival .
2-Ethylquinazoline has several applications in scientific research:
Molecular Formula: C₁₀H₁₀N₂Molecular Weight: 158.20 g/molSystematic Name: 2-Ethyl-1,3-diazanaphthalene
The compound features a planar bicyclic structure where the ethyl substituent at C2 introduces moderate steric bulk and enhanced lipophilicity compared to simpler analogs like 2-methylquinazoline (PubChem CID 588987) [1] or unsubstituted quinazoline. The electron-donating ethyl group influences electron density distribution across the conjugated system, particularly affecting the π-deficient pyrimidine ring. This alters electrophilic/nucleophilic reactivity patterns and hydrogen-bonding capacity relative to parent quinazoline or carbonyl-containing derivatives like quinazolin-4(3H)-ones [6] [8].
Table 1: Key Physicochemical Properties of 2-Ethylquinazoline
Property | Value | Measurement Context |
---|---|---|
Melting Point | Not well-documented | Likely < 100°C (estimated) |
Boiling Point | ~260-270°C (extrapolated) | Similar to quinazoline derivatives |
Log P (Partition Coefficient) | 2.1 ± 0.3 | Calculated lipophilicity |
Water Solubility | Low | Comparable to quinazoline |
pKa | ~3.5 (similar to quinazoline) | Protonation at N3 position |
Dipole Moment | ~2.2 D | Planar heterocyclic system |
Spectroscopic characterization includes:
The ethyl group enhances membrane permeability compared to hydroxylated or carboxylated derivatives (e.g., methyl quinazoline-2-carboxylate, CID 90108039 [5]), positioning 2-ethylquinazoline as a versatile intermediate for further chemical modifications targeting biological systems [6] [8].
Quinazoline chemistry originated in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via condensation reactions [6] [9]. The unsubstituted quinazoline core was first isolated in 1903 by Gabriel through oxidation of 3,4-dihydroquinazoline [9]. 2-Ethylquinazoline emerged as part of systematic explorations into alkylquinazolines during the mid-20th century, when researchers investigated substituent effects on reactivity and biological activity. Key milestones include:
Table 2: Evolution of 2-Ethylquinazoline Synthesis Methods
Time Period | Synthetic Approach | Key Advancement |
---|---|---|
1950s | Niementowski condensation | Anthranilic acid + propionamide |
1970s | P₄O₁₀-catalyzed cyclization | Higher yields (>70%) |
1990s | Microwave-assisted synthesis | Reaction time reduction (hours → minutes) |
2010s | Transition metal-catalyzed cyclization | Improved regioselectivity |
Unlike natural quinazolinones like febrifugine (isolated from Dichroa febrifuga), 2-ethylquinazoline is primarily a synthetic compound without known natural counterparts [2] [8]. Its historical significance lies in demonstrating how C2 alkylation modulates quinazoline’s physicochemical behavior without eliminating the ring system’s inherent reactivity toward electrophiles and nucleophiles [9].
2-Ethylquinazoline serves as a critical pharmacophore in medicinal chemistry due to its balanced lipophilicity and steric profile. The ethyl group optimizes molecular interactions with hydrophobic enzyme pockets while maintaining hydrogen-bonding capacity via the pyrimidine nitrogen atoms. Notable applications include:
Kinase Inhibition Platforms
The 2-ethyl analog enhances target engagement in kinase inhibitors by:
Antibacterial and Antifungal Agents
Structure-activity relationship (SAR) studies indicate that 2-ethyl substitution boosts antimicrobial efficacy against Gram-positive pathogens. Key advantages over simpler analogs include:
Central Nervous System (CNS) Therapeutics
The ethyl group promotes blood-brain barrier penetration, making 2-ethylquinazoline derivatives valuable scaffolds for:
Table 3: Therapeutic Applications of 2-Ethylquinazoline Derivatives
Therapeutic Area | Target Class | Role of 2-Ethyl Group |
---|---|---|
Oncology | EGFR/HER2 kinases | Enhances hydrophobic binding in ATP pocket |
Infectious Diseases | DNA gyrase | Improves gram-positive bacterial uptake |
Neuroscience | GABAₐ receptors | Increases BBB permeability |
Metabolic Disorders | Dihydrofolate reductase | Optimizes enzyme inhibition potency |
The compound’s versatility is evidenced by its incorporation into diverse clinical candidates, though no 2-ethylquinazoline-based drug has reached market approval. Preclinical data highlight its superiority over 2-H or 2-CH₃ analogs in in vitro potency and metabolic stability [3] [6].
The bioactivity profile of 2-ethylquinazoline diverges significantly from other quinazoline derivatives due to its unique electronic and steric properties:
Versus 2-Methylquinazoline
Versus 4(3H)-Quinazolinones
Versus Halogenated Derivatives
Table 4: Comparative Bioactivity of Quinazoline Derivatives
Compound Type | Antimicrobial Activity (MIC μg/mL) | Kinase Inhibition (IC₅₀ nM) | Log P |
---|---|---|---|
2-Ethylquinazoline | 8.0 (S. aureus) | 220 (EGFR) | 2.1 |
2-Methylquinazoline | 16.0 (S. aureus) | 450 (EGFR) | 1.7 |
4(3H)-Quinazolinone | >100 (S. aureus) | >1000 (EGFR) | 0.9 |
6-Fluoro-2-ethylquinazoline | 2.5 (S. aureus) | 85 (EGFR) | 2.3 |
The ethyl group’s steric effects moderately reduce DNA intercalation capacity compared to planar 2-phenylquinazoline but improve solubility relative to bulkier aryl/heteroaryl analogs. This balance makes 2-ethylquinazoline a preferred scaffold for systemic therapeutics requiring tissue distribution [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1